1-Benzoylpyrrolidin-2-one chemical structure and properties
1-Benzoylpyrrolidin-2-one chemical structure and properties
An In-Depth Technical Guide to 1-Benzoylpyrrolidin-2-one: Structure, Properties, and Synthetic Utility
Introduction
1-Benzoylpyrrolidin-2-one, also known as N-benzoyl-2-pyrrolidone, is a derivative of the γ-lactam 2-pyrrolidinone. It belongs to the class of N-acyl lactams, a group of compounds recognized for their unique reactivity and utility as versatile intermediates in organic synthesis. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1][2][3] The introduction of a benzoyl group on the nitrogen atom activates the lactam ring, making 1-Benzoylpyrrolidin-2-one a valuable precursor for creating more complex molecular architectures, particularly in the development of novel therapeutics.[4]
This guide provides a comprehensive technical overview of 1-Benzoylpyrrolidin-2-one, detailing its chemical structure, physicochemical properties, spectroscopic signature, synthetic routes, and key reactivity patterns. It is intended for researchers, chemists, and drug development professionals who wish to leverage this compound in their synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is to characterize its structure and physical properties. 1-Benzoylpyrrolidin-2-one (CAS No. 2399-66-8) consists of a five-membered pyrrolidin-2-one ring where the nitrogen atom is acylated with a benzoyl group.[5] This structural feature, specifically the N-acyl imide functionality, governs its chemical behavior.
Chemical Structure
The two-dimensional structure of 1-Benzoylpyrrolidin-2-one is depicted below. The molecule possesses a rotatable bond between the benzoyl carbonyl and the nitrogen atom.[6]
Caption: 2D Chemical Structure of 1-Benzoylpyrrolidin-2-one.
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Reference(s) |
| CAS Number | 2399-66-8 | [5][6] |
| Molecular Formula | C₁₁H₁₁NO₂ | [5][6] |
| Molecular Weight | 189.21 g/mol | [5][6] |
| Appearance | Not explicitly stated; related compounds are liquids or solids. | |
| Melting Point | 85 °C | [6] |
| Topological Polar Surface Area (TPSA) | 37.4 Ų | [5][6] |
| XLogP3 | 1.6 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [5][6] |
| Rotatable Bond Count | 1 | [6] |
| InChI Key | VYXRTZYURDKMLT-UHFFFAOYSA-N | [5][7] |
| Canonical SMILES | C1CC(=O)N(C1)C(=O)C2=CC=CC=C2 | [5] |
Spectroscopic Characterization
Unambiguous identification of 1-Benzoylpyrrolidin-2-one requires a suite of spectroscopic techniques. The data provided by ¹H NMR, IR, and Mass Spectrometry serve as a fingerprint for the molecule, confirming its identity and purity.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The pyrrolidinone ring should exhibit three sets of signals corresponding to the three methylene groups (-CH₂-), likely appearing as multiplets or triplets in the δ 2.0-4.0 ppm range.[7]
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Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carbonyl stretching vibrations. Two strong absorption bands are expected: one for the amide carbonyl (lactam) and one for the ketone carbonyl of the benzoyl group. These typically appear in the region of 1650-1750 cm⁻¹. The C-N stretching and aromatic C-H and C=C stretching bands would also be present.[7]
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 189.0790 Da.[5][8] The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 189, with fragmentation patterns corresponding to the loss of the benzoyl group or parts of the pyrrolidinone ring.[7][8]
Synthesis and Reactivity
The synthesis and subsequent chemical transformations of 1-Benzoylpyrrolidin-2-one are central to its application as a synthetic intermediate.
General Synthetic Protocol: N-Acylation of 2-Pyrrolidinone
A common and direct method for the synthesis of N-acyl lactams is the acylation of the parent lactam. This involves the reaction of 2-pyrrolidinone with benzoyl chloride.
Expertise & Causality : The choice of a base is critical in this reaction. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the lactam nitrogen, forming the corresponding sodium salt. This greatly enhances the nucleophilicity of the nitrogen, facilitating an efficient SₙAc (Nucleophilic Acyl Substitution) reaction with the highly electrophilic benzoyl chloride. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to prevent quenching of the base and hydrolysis of the acid chloride.
Step-by-Step Methodology:
-
Preparation : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents) as a mineral oil dispersion.
-
Solvent Addition : Anhydrous THF is added via cannula, and the suspension is cooled to 0 °C in an ice bath.
-
Deprotonation : A solution of 2-pyrrolidinone (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Acylation : The flask is cooled again to 0 °C, and a solution of benzoyl chloride (1.05 equivalents) in anhydrous THF is added dropwise via the dropping funnel.
-
Reaction & Quench : The reaction mixture is stirred at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup & Purification : The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1-Benzoylpyrrolidin-2-one.
Caption: General workflow for the synthesis of 1-Benzoylpyrrolidin-2-one.
Key Reactivity: Transamidation
The N-benzoyl group activates the lactam carbonyl towards nucleophilic attack. This makes 1-Benzoylpyrrolidin-2-one an effective acylating agent. A notable transformation is its metal-free transamidation reaction with various primary amines.[9]
Mechanism Insight : In this reaction, the N-acyl lactam acts as a stable and easily handleable benzoyl donor. The reaction proceeds by nucleophilic attack of an external amine on the exocyclic (benzoyl) carbonyl group. The pyrrolidinone anion is a good leaving group, driving the reaction forward to form a new, more stable amide. This transformation is valuable for creating diverse amide libraries under controlled conditions.[9] Studies have shown that this reaction can proceed efficiently in aqueous conditions with additives like DTBP and TBAI, potentially following a radical pathway.[9]
Applications in Research and Drug Discovery
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, known for its ability to form key hydrogen bonds and orient substituents in three-dimensional space.[1] While 1-Benzoylpyrrolidin-2-one itself is not typically the final active pharmaceutical ingredient (API), its role as a synthetic building block is significant.
-
Scaffold for Heterocycle Synthesis : Its activated nature allows it to be a precursor for more complex heterocyclic systems. For example, it has been used as a starting material in recyclization reactions to synthesize γ-aminopropyl-substituted pyrazoles and pyrimidines, which are classes of compounds with known biological activities.[4]
-
Amide Synthesis : As demonstrated by its transamidation reactivity, it serves as an excellent benzoylating agent for amines, providing a route to synthesize a wide range of benzamides under mild conditions.[9]
-
Progenitor for Bioactive Molecules : The synthesis of derivatives from the pyrrolidin-2-one core is a common strategy in drug discovery.[10][11][12] The pyrrolidinone structure is found in compounds targeting a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[1][3] 1-Benzoylpyrrolidin-2-one provides a stable, easy-to-handle starting point for multi-step syntheses aimed at these targets.
Safety and Handling
-
Personal Protective Equipment (PPE) : Wear standard protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential dust or vapors.[13] Avoid contact with skin and eyes.[14]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from strong oxidizing agents, acids, and bases.[15]
-
Hazards : Related compounds can cause skin, eye, and respiratory tract irritation.[16] Some pyrrolidinone derivatives are associated with reproductive toxicity.[14][17] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
1-Benzoylpyrrolidin-2-one is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity, particularly as a benzoylating agent in transamidation reactions, make it a useful tool for synthetic chemists. Its connection to the pharmacologically significant pyrrolidinone scaffold further cements its importance as a building block in the design and synthesis of novel compounds for drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, enables researchers to effectively incorporate this compound into their research endeavors.
References
-
PubChem. 1-(1-Benzoylpyrrolidin-2-yl)-2-methylbutan-1-one. [Link]
-
PrepChem.com. Synthesis of (2S)-1-benzoylpyrrolidin-2-al. [Link]
-
Royal Society of Chemistry. Metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
PubMed. Preparation of 1,5-disubstituted pyrrolidin-2-ones. [Link]
-
precisionFDA. (R)-N-(2-BENZOYLPHENYL)-1-BENZYLPYRROLIDINE-2-CARBOXAMIDE. [Link]
-
PubChemLite. 1-benzoylpyrrolidin-2-one (C11H11NO2). [Link]
-
PubChem. 1-Phenylpyrrolidin-2-one. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
PubChem. 1-Benzoylpyrrolidine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 1-Butylpyrrolidin-2-one in Drug Discovery. [Link]
-
ResearchGate. Recyclization reactions of 2-(1-benzoylpyrrolidin- 2-ylidene)malononitrile. [Link]
-
Solubility of Things. N-Butylpyrrolidone. [Link]
-
PubChem. (R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]
-
PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. [Link]
-
ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]
-
ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]
-
MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]
-
PubMed. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. 1-benzoylpyrrolidin-2-one(2399-66-8) 1H NMR [m.chemicalbook.com]
- 8. PubChemLite - 1-benzoylpyrrolidin-2-one (C11H11NO2) [pubchemlite.lcsb.uni.lu]
- 9. Metal-free transamidation of benzoylpyrrolidin-2-one and amines under aqueous conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Preparation of 1,5-disubstituted pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. 1-Benzyl-2-pyrrolidinone(5291-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 1-Benzyl-2-pyrrolidinone 98 5291-77-0 [sigmaaldrich.com]
- 17. carlroth.com [carlroth.com]
